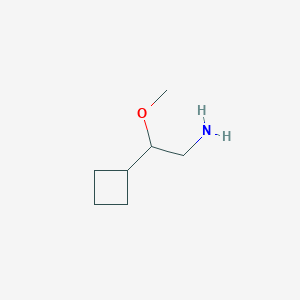![molecular formula C17H22N6O4 B2737101 Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate CAS No. 923234-29-1](/img/structure/B2737101.png)
Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediate Roles
Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a compound of interest in the realm of heterocyclic chemistry, especially in the synthesis of triazine derivatives. Lavergne et al. (1975) explored the reactivity of ethyl acetoacetate with diamino-triazines, leading to the synthesis of various bicyclic and tricyclic compounds, including triazepines and triazolotriazines, which serve as pivotal intermediates for further chemical transformations (Lavergne, Viallefont, & Daunis, 1975). This research demonstrates the compound's utility in constructing complex heterocyclic systems, potentially applicable in pharmaceutical chemistry.
Potential for Novel Compound Synthesis
The compound's framework serves as a versatile precursor for synthesizing novel heterocycles with potential biological activities. For instance, synthesizing 1,2,4-triazines and triazepines involves cyclization reactions that can yield compounds with potential as anti-tumor agents. Badrey and Gomha (2012) described the synthesis of triazine and triazepine derivatives from an intermediate similar in structure to this compound, underscoring the potential for developing new therapeutics (Badrey & Gomha, 2012).
Role in Heterocyclic Compound Synthesis
The significance of this compound extends to the synthesis of diverse heterocyclic structures. For example, research by Ohsumi and Neunhoeffer (1992) on the synthesis of ethyl 1,2,4-triazine-5-carboxylates highlights the role of similar ethyl ester derivatives in achieving high regioselectivity, a crucial aspect in the synthesis of targeted heterocyclic compounds with specific biological functions (Ohsumi & Neunhoeffer, 1992).
Applications in Medicinal Chemistry
The structural complexity and the ability to undergo various cyclization reactions make this compound a valuable scaffold in medicinal chemistry. Its use in synthesizing triazepines and other heterocycles could lead to the discovery of novel compounds with potential antitumor or antiviral activities, as explored in studies focusing on the synthesis and biological evaluation of triazine derivatives (Ueda et al., 1987).
Propiedades
IUPAC Name |
ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-6-27-12(24)9-23-16-18-14-13(21(16)8-11(4)19-23)15(25)22(7-10(2)3)17(26)20(14)5/h2,6-9H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFPQMAOWKMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)


![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide](/img/structure/B2737026.png)
![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-benzyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2737034.png)


